1,3-Difluorocyclobutane-1-carboxylic acid
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Overview
Description
1,3-Difluorocyclobutane-1-carboxylic acid is an organic compound with the molecular formula C5H6F2O2. It is a derivative of cyclobutane, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and a carboxylic acid group is attached to the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluorocyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the fluorination of cyclobutane derivatives. For instance, starting with cyclobutane-1-carboxylic acid, selective fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically requires controlled conditions, including low temperatures and an inert atmosphere to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluorocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield carbonyl compounds, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1,3-Difluorocyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-difluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s reactivity and binding affinity, making it a useful probe in studying biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluorocyclobutane-1-carboxylic acid
- 3,3-Difluorocyclobutane-1-carboxylic acid
- 1,1-Difluorocyclobutane-1-carboxylic acid
Uniqueness
1,3-Difluorocyclobutane-1-carboxylic acid is unique due to the specific positioning of the fluorine atoms, which can significantly impact its chemical and physical properties. This positional isomerism can lead to differences in reactivity, stability, and biological activity compared to other difluorocyclobutane derivatives .
Properties
Molecular Formula |
C5H6F2O2 |
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Molecular Weight |
136.10 g/mol |
IUPAC Name |
1,3-difluorocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H6F2O2/c6-3-1-5(7,2-3)4(8)9/h3H,1-2H2,(H,8,9) |
InChI Key |
KGPOWZUGHLGAOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(=O)O)F)F |
Origin of Product |
United States |
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